4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are important pharmacophores that have received increased attention due to their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence, including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of “this compound” involves a thieno[2,3-d]pyrimidin-4-yl group attached to a piperazine ring, which is further connected to a pyrimidine ring with a trifluoromethyl group . The compound exhibits significant inhibitory activity against phosphodiesterase 10A (PDE10A), a potential therapeutic target for several neurodegenerative disorders .Scientific Research Applications
Anticancer Applications
Thieno[2,3-d]pyrimidine derivatives, including structures similar to the compound , have been designed and synthesized with anticancer properties. These compounds act as protein tyrosine kinase inhibitors and have shown potential in targeting specific pathways involved in cancer cell proliferation and survival. For example, the design and synthesis of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have been explored for their anticancer activities, based on their role as protein tyrosine kinase inhibitors (H. Min, 2012). Furthermore, derivatives of thieno[2,3-d]pyrimidine have been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), offering a promising avenue for treating metastatic breast cancer by inhibiting the VEGFR3 signaling pathway and thereby affecting tumor growth and metastasis (Yang Li et al., 2021).
Mechanism of Action
While the exact mechanism of action of “4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is not specified in the available literature, related compounds have been found to inhibit PDE10A . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6S/c16-15(17,18)11-7-12(20-8-19-11)23-2-4-24(5-3-23)13-10-1-6-25-14(10)22-9-21-13/h1,6-9H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGABXIZFIUMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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